molecular formula C28H22K2N4O8S2 B15178573 Dipotassium 4,4'-bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonate CAS No. 96846-71-8

Dipotassium 4,4'-bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonate

Cat. No.: B15178573
CAS No.: 96846-71-8
M. Wt: 684.8 g/mol
InChI Key: JSLYSSPOBIJAJL-ZCKCZGSLSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate is a synthetic organic compound known for its vibrant color and unique chemical properties. It is commonly used as a dye and has applications in various scientific fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate typically involves the diazotization of 4-methoxyaniline followed by coupling with 4,4’-dihydroxystilbene-2,2’-disulphonic acid. The reaction is carried out under acidic conditions, and the product is subsequently neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of colored plastics and textiles.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and emit light, making it useful as a dye. The azo bonds in the molecule are responsible for its color properties. In biological systems, it can interact with cellular components, aiding in visualization and analysis.

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium 4,4’-bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonate
  • Dipotassium 4,4’-bis((4-chlorophenyl)azo)stilbene-2,2’-disulphonate

Uniqueness

Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate is unique due to its methoxy groups, which enhance its solubility and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and solubility.

Properties

CAS No.

96846-71-8

Molecular Formula

C28H22K2N4O8S2

Molecular Weight

684.8 g/mol

IUPAC Name

dipotassium;5-[(4-methoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-methoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C28H24N4O8S2.2K/c1-39-25-13-9-21(10-14-25)29-31-23-7-5-19(27(17-23)41(33,34)35)3-4-20-6-8-24(18-28(20)42(36,37)38)32-30-22-11-15-26(40-2)16-12-22;;/h3-18H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b4-3+,31-29?,32-30?;;

InChI Key

JSLYSSPOBIJAJL-ZCKCZGSLSA-L

Isomeric SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.